molecular formula C20H24BrN3O3S B3929869 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-bromophenyl)methanesulfonamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-bromophenyl)methanesulfonamide

Cat. No.: B3929869
M. Wt: 466.4 g/mol
InChI Key: MOCMBSJDHVHFOB-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-bromophenyl)methanesulfonamide is a complex organic compound that features a piperazine ring, a benzyl group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-bromophenyl)methanesulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Acylation: The 4-benzylpiperazine is then acylated with an appropriate acyl chloride to introduce the 2-oxoethyl group.

    Sulfonamide Formation: The final step involves the reaction of the acylated product with 4-bromobenzenesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-bromophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-bromophenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating the interactions between small molecules and biological targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-bromophenyl)methanesulfonamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide
  • N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide

Uniqueness

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-bromophenyl)methanesulfonamide is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its fluorinated or chlorinated analogs.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-bromophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O3S/c1-28(26,27)24(19-9-7-18(21)8-10-19)16-20(25)23-13-11-22(12-14-23)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCMBSJDHVHFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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